p-Hydroxyfelbamate

描述

p-Hydroxyfelbamate is a metabolite of felbamate, an anticonvulsant drug used primarily in the treatment of epilepsy. Felbamate is known for its efficacy in controlling partial seizures and generalized seizures associated with Lennox-Gastaut syndrome. This compound is formed through the hydroxylation of felbamate and plays a role in its pharmacokinetic and pharmacodynamic profile .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of p-Hydroxyfelbamate involves the hydroxylation of felbamate. Felbamate itself is synthesized through the reaction of 2-phenyl-1,3-propanediol with phosgene to form the corresponding dicarbamate. Hydroxylation of felbamate can be achieved using cytochrome P450 enzymes, specifically CYP3A4 and CYP2E1, which introduce a hydroxyl group at the para position of the phenyl ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of biocatalysts, such as cytochrome P450 enzymes, is also explored for efficient and selective hydroxylation .

化学反应分析

Types of Reactions

p-Hydroxyfelbamate undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can convert this compound back to felbamate.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the phenyl ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Felbamate.

Substitution: Halogenated or nitrated derivatives of this compound

科学研究应用

Chemical Structure and Classification

- Chemical Formula : CHNO

- CAS Number : 9921310

- Molecular Weight : 242.24 g/mol

p-Hydroxyfelbamate is recognized for its structural similarity to felbamate, which contributes to its pharmacological properties. Its hydroxyl group at the para position enhances its solubility and bioavailability compared to its parent compound.

Anticonvulsant Activity

Research has shown that this compound retains anticonvulsant properties similar to felbamate. Studies conducted on animal models demonstrate its efficacy in reducing seizure frequency and severity. For instance, a study involving mice indicated that this compound effectively increased seizure thresholds in models of induced seizures, suggesting its potential as an alternative treatment for epilepsy .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been investigated for its ability to mitigate excitotoxic damage associated with neurological disorders. In vitro studies have demonstrated that this compound can protect neuronal cells from glutamate-induced toxicity, indicating a possible role in treating conditions such as Alzheimer’s disease and other neurodegenerative disorders .

Case Studies

Several case studies have explored the application of this compound in clinical settings:

- Case Study on Epilepsy Management :

-

Neuroprotection in Animal Models :

- In a controlled study using chimeric mice with humanized liver models, researchers administered this compound to assess its protective effects against drug-induced hepatotoxicity. Findings suggested that the compound could reduce liver enzyme levels indicative of damage, supporting its potential use in managing drug-induced liver injury .

-

Metabolic Studies :

- Investigations into the metabolic pathways of this compound revealed insights into its biotransformation and potential interactions with other medications. The formation of reactive metabolites was assessed using liquid chromatography-mass spectrometry, highlighting the importance of understanding drug metabolism for optimizing therapeutic strategies .

Comparative Data Table

作用机制

p-Hydroxyfelbamate exerts its effects by interacting with the N-methyl-D-aspartate (NMDA) receptor-ionophore complex. It acts as an antagonist at the strychnine-insensitive glycine-recognition site of the NMDA receptor, blocking the effects of excitatory amino acids and suppressing seizure activity. This mechanism is similar to that of felbamate, contributing to its anticonvulsant properties .

相似化合物的比较

Similar Compounds

Felbamate: The parent compound, used as an anticonvulsant.

2-Hydroxyfelbamate: Another hydroxylated metabolite of felbamate.

Monocarbamate felbamate: A hydrolyzed derivative of felbamate

Uniqueness

p-Hydroxyfelbamate is unique due to its specific hydroxylation at the para position, which influences its pharmacokinetic and pharmacodynamic properties. This specific modification allows for distinct interactions with metabolic enzymes and receptors, differentiating it from other metabolites and derivatives of felbamate .

生物活性

p-Hydroxyfelbamate (pOH-FBM) is a metabolite of felbamate, an anticonvulsant drug used primarily in the treatment of epilepsy. Understanding the biological activity of pOH-FBM is essential for elucidating its pharmacological effects, potential therapeutic applications, and safety profile. This article reviews the metabolic pathways, biological effects, and relevant case studies associated with this compound.

Metabolism of this compound

Felbamate undergoes metabolic conversion in the liver, primarily through the action of cytochrome P450 (CYP) enzymes and carboxylesterases (CES). Studies have shown that felbamate is oxidized to pOH-FBM and 2-hydroxyfelbamate (2OH-FBM), or hydrolyzed to monocarboxylic acid (MCF). The involvement of various CYP isoforms in these metabolic processes has been identified, with significant implications for drug interactions and individual variations in drug response due to genetic polymorphisms.

Table 1: Metabolic Pathways of Felbamate

| Metabolite | Pathway | Enzyme Involved |

|---|---|---|

| This compound (pOH-FBM) | Oxidation | CYP2C19, CYP3A4 |

| 2-Hydroxyfelbamate (2OH-FBM) | Oxidation | CYP2C19 |

| Monocarboxylic Acid (MCF) | Hydrolysis | CES |

| Reactive Metabolite (2-PP) | Formation | CYP and CES |

Anticonvulsant Activity

This compound exhibits anticonvulsant properties similar to those of its parent compound, felbamate. It acts as an antagonist at the glycine recognition site of the N-methyl-D-aspartate (NMDA) receptor, which is crucial in modulating excitatory neurotransmission. By inhibiting NMDA receptor activity, pOH-FBM helps in increasing seizure thresholds and reducing seizure spread.

Toxicological Profile

The metabolism of felbamate can lead to the formation of reactive metabolites such as 2-PP, which can cause hepatotoxicity. In studies involving chimeric mice with humanized livers, it was observed that administration of felbamate resulted in decreased levels of glutathione (GSH), indicating potential oxidative stress and liver damage due to reactive metabolite formation.

Case Studies and Research Findings

- Study on Hepatotoxicity : In a study using PXB-mice, administration of 600 mg/kg of felbamate resulted in significant alterations in liver enzyme levels, suggesting hepatotoxic effects linked to the reactive metabolite 2-PP. The study highlighted the importance of understanding individual metabolic differences due to genetic polymorphisms in CYP and CES enzymes that could influence drug metabolism and toxicity outcomes .

- Clinical Observations : A retrospective analysis involving patients treated with felbamate showed varying responses attributed to differences in metabolic pathways. Patients with specific genetic variants exhibited altered drug clearance rates and were more susceptible to adverse effects .

- Pharmacokinetics : Research indicated that over 90% of felbamate is absorbed after oral administration, with this compound being one of the primary metabolites detected in plasma samples from patients undergoing treatment for epilepsy .

属性

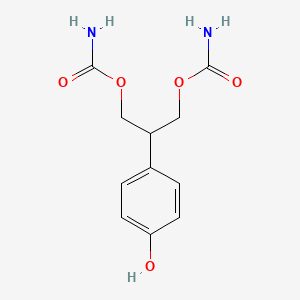

IUPAC Name |

[3-carbamoyloxy-2-(4-hydroxyphenyl)propyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c12-10(15)17-5-8(6-18-11(13)16)7-1-3-9(14)4-2-7/h1-4,8,14H,5-6H2,(H2,12,15)(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBZEVLDFAKFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(COC(=O)N)COC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201344225 | |

| Record name | p-Hydroxyfelbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109482-28-2 | |

| Record name | p-Hydroxyfelbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。